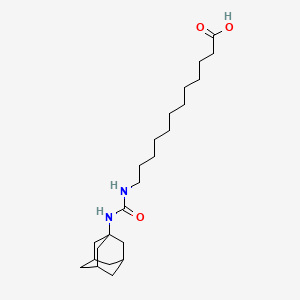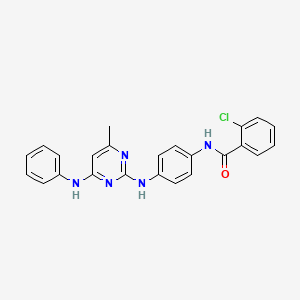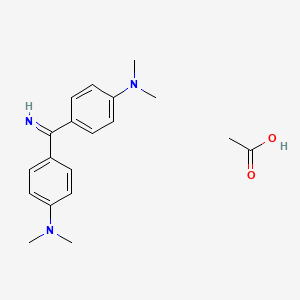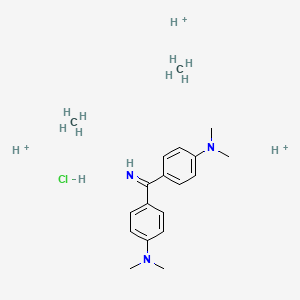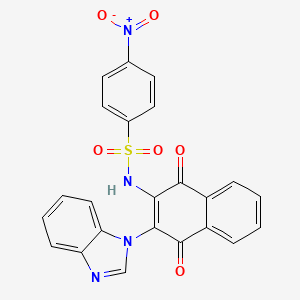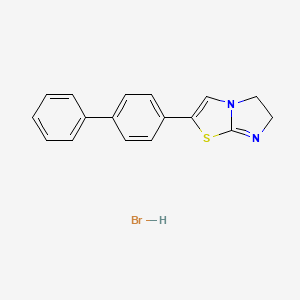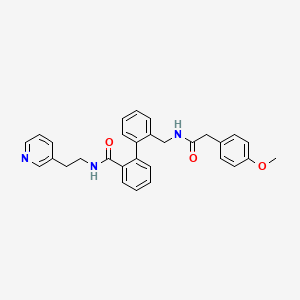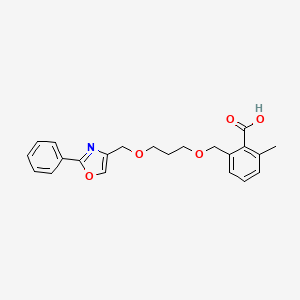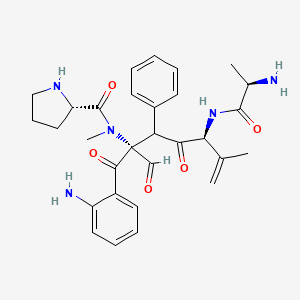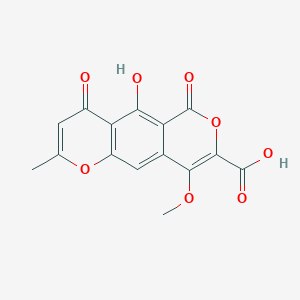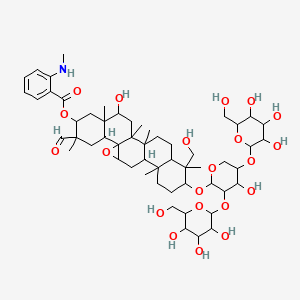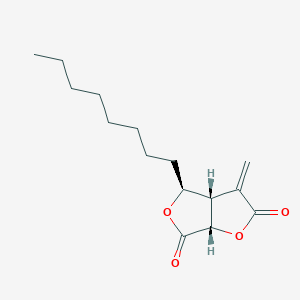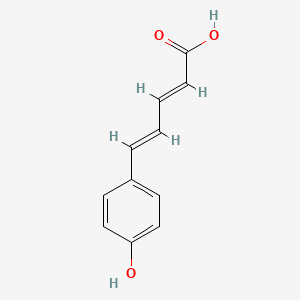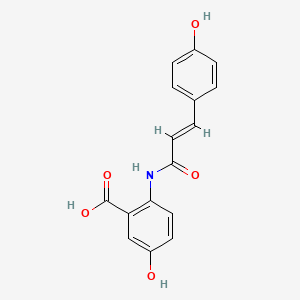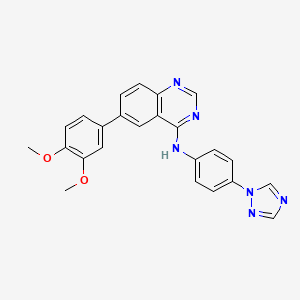
N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-6-(3,4-dimethoxyphenyl)quinazolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AZD2836 is a GT-1a and GT-1b inhibitor. It acts by interfering with host-mediated processes essential to viral replication.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antibacterial Applications
A variety of quinazoline derivatives, including those structurally related to N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-6-(3,4-dimethoxyphenyl)quinazolin-4-amine, have been synthesized and studied for their antimicrobial properties. These compounds have demonstrated interesting antibacterial activity against both gram-positive and gram-negative organisms, indicating their potential as antimicrobial agents (Sharma, Hussain, & Amir, 2008), (Badwaik, Sonkar, Singh, Rajpal, Sisodiya, & Pandey, 2009), (Yan, Lv, Du, Gao, Huang, & Bao, 2016).
Anti-Inflammatory Applications
Compounds related to N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-6-(3,4-dimethoxyphenyl)quinazolin-4-amine have been developed and evaluated for their anti-inflammatory potential. These compounds have shown significant ability to reduce formalin-induced paw edema in rats, indicating their effectiveness as anti-inflammatory agents (Martynenko, Antypenko, Nosulenko, Berest, & Kovalenko, 2019), (Martynenko, Antypenko, Nosulenko, Berest, & Kovalenko, 2020).
Anticancer Applications
Several quinazoline derivatives have been investigated for their anticancer activity. These compounds have been tested against various human tumor cell lines, demonstrating their potential as antiproliferative agents (Pokhodylo, Shyyka, Finiuk, & Stoika, 2020). Additionally, they have shown to induce apoptosis in cancer cells, further underscoring their potential in cancer therapy (Zhang, Claassen, Crogran-Grundy, Tseng, Drewe, & Cai, 2008).
Eigenschaften
CAS-Nummer |
944278-62-0 |
|---|---|
Produktname |
N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-6-(3,4-dimethoxyphenyl)quinazolin-4-amine |
Molekularformel |
C24H20N6O2 |
Molekulargewicht |
424.5 g/mol |
IUPAC-Name |
6-(3,4-dimethoxyphenyl)-N-[4-(1,2,4-triazol-1-yl)phenyl]quinazolin-4-amine |
InChI |
InChI=1S/C24H20N6O2/c1-31-22-10-4-17(12-23(22)32-2)16-3-9-21-20(11-16)24(27-14-26-21)29-18-5-7-19(8-6-18)30-15-25-13-28-30/h3-15H,1-2H3,(H,26,27,29) |
InChI-Schlüssel |
UPPWMBQIDFTBEQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=CC3=C(C=C2)N=CN=C3NC4=CC=C(C=C4)N5C=NC=N5)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2=CC3=C(C=C2)N=CN=C3NC4=CC=C(C=C4)N5C=NC=N5)OC |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AZD2836; AZD-2836; AZD 2836; A-831; A 831; A831; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



